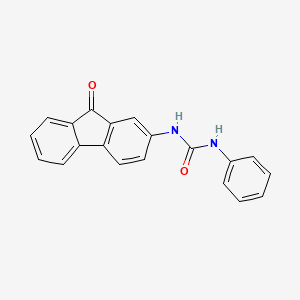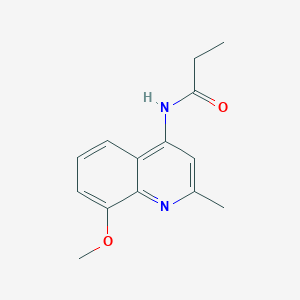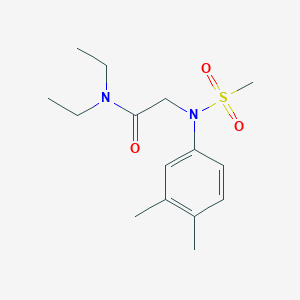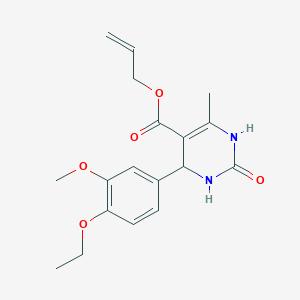
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide, also known as BOPP, is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide acts as a potent HDAC inhibitor, which leads to the accumulation of acetylated histones and transcription factors, resulting in the upregulation of tumor suppressor genes and downregulation of oncogenes. This ultimately leads to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting angiogenesis and metastasis. It has also been found to possess anti-inflammatory and neuroprotective effects, which may be attributed to its ability to modulate the activity of various signaling pathways involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide offers several advantages for lab experiments, including its potent anticancer activity and ability to modulate various signaling pathways. However, its limitations include its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
Future studies on 1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additional research is needed to elucidate its mechanism of action and optimize its pharmacological properties, such as solubility and bioavailability. Furthermore, the development of novel analogs and derivatives of 1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide may lead to the discovery of more potent and selective HDAC inhibitors with improved therapeutic profiles.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide involves the reaction of 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid with 4-phenylbutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography or recrystallization methods.
Applications De Recherche Scientifique
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, 1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide has been found to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O2/c22-18-9-11-19(12-10-18)24-15-17(14-20(24)25)21(26)23-13-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-12,17H,4-5,8,13-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRPXPVZGUPWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5236371.png)

![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5236387.png)
![ethyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5236396.png)

![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)
![3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide](/img/structure/B5236427.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5236434.png)
![methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate](/img/structure/B5236441.png)